methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrrole ring fused to an indole core, with a methyl ester group at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. The pyrrole ring can be introduced through a subsequent cyclization reaction. The methyl ester group is usually introduced via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole or pyrrole rings, often using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: Lacks the methyl group at the 4-position.
Ethyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: Has an ethyl ester group instead of a methyl ester group.
4-Methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid: Lacks the ester group, having a carboxylic acid instead.
Uniqueness
Methyl 4-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the pyrrole and indole rings, along with the ester and methyl groups, provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 4-methyl-3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-7-11-12(10)14(17-8-3-4-9-17)13(16-11)15(18)19-2/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENRPBUBNYYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2N3C=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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